molecular formula C10H21NO2 B6228744 rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans CAS No. 1695421-10-3

rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans

Cat. No. B6228744
CAS RN: 1695421-10-3
M. Wt: 187.3
InChI Key:
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Description

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans (Rac-MACP) is a chiral amino alcohol derived from the amino acid L-cysteine. It is a stable compound with a molecular weight of 172.25 g/mol and a melting point of 74-76°C. Rac-MACP has a variety of applications in the scientific research field, ranging from synthesis of novel compounds to biochemical and physiological effects.

Scientific Research Applications

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans is used as a starting material in the synthesis of novel compounds, such as chiral amines, amides, and alcohols, which can be used in the pharmaceutical industry. It is also used as a building block for the synthesis of peptides and proteins, and for the preparation of chiral catalysts. rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans is also used as a chiral ligand in asymmetric catalysis and as a chiral selector in chiral chromatography.

Mechanism of Action

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans acts as a chiral ligand in asymmetric catalysis, which is the process of using a chiral ligand to induce a specific stereochemical outcome in the reaction. rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans is also used as a chiral selector in chiral chromatography, which is a technique used to separate enantiomers of a compound.
Biochemical and Physiological Effects
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans has also been shown to have antioxidant and anti-inflammatory properties, as well as to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The major advantage of using rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans in laboratory experiments is its ability to act as a chiral ligand and chiral selector, which can be used to induce a specific stereochemical outcome in a reaction or to separate enantiomers of a compound. However, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans is not very soluble in water, which can limit its use in some laboratory experiments.

Future Directions

Future research on rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans may include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Research may also focus on developing more efficient synthesis methods for rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans and exploring its potential as a chiral ligand and chiral selector in asymmetric catalysis and chiral chromatography. Additionally, research may focus on the development of new compounds derived from rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans, such as amines, amides, and alcohols, which could be used in the pharmaceutical industry.

Synthesis Methods

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans can be synthesized from L-cysteine through the following reaction: L-cysteine + methyl iodide → rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans + HCl. The reaction is carried out in anhydrous conditions at room temperature and is catalyzed by a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans involves the protection of the hydroxyl group, followed by the reaction with the amine group to form the desired product.", "Starting Materials": [ "2-methyl-2-propanol", "4-aminocyclohexanol", "p-toluenesulfonyl chloride", "triethylamine", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Protection of the hydroxyl group of 2-methyl-2-propanol with p-toluenesulfonyl chloride and triethylamine to form the tosylate intermediate.", "Reaction of the tosylate intermediate with 4-aminocyclohexanol in the presence of sodium bicarbonate and sodium chloride to form the desired product.", "Purification of the product using magnesium sulfate and ethyl acetate.", "Deprotection of the tosyl group using methanol to obtain the final product, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans." ] }

CAS RN

1695421-10-3

Product Name

rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol, trans

Molecular Formula

C10H21NO2

Molecular Weight

187.3

Purity

95

Origin of Product

United States

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